Desacetylcephalothin sodium
Overview
Description
Desacetylcephalothin sodium is a metabolite of cephalothin, a first-generation cephalosporin antibiotic. It exhibits weak antimicrobial activity compared to its parent compound, cephalothin . Cephalothin itself is known for its effectiveness against Gram-positive microorganisms and limited activity against Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desacetylcephalothin sodium is synthesized through the hydrolysis of cephalothin. The process involves the removal of the acetyl group from cephalothin, resulting in the formation of desacetylcephalothin . The reaction typically occurs under mild acidic or basic conditions to facilitate the hydrolysis.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of cephalothin using controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Desacetylcephalothin sodium primarily undergoes hydrolysis reactions. It can also participate in substitution reactions where the sodium ion can be replaced by other cations .
Common Reagents and Conditions:
Hydrolysis: Mild acidic or basic conditions.
Substitution: Various cations in aqueous solutions.
Major Products:
Hydrolysis: Desacetylcephalothin.
Substitution: Different salts of desacetylcephalothin depending on the cation used.
Scientific Research Applications
Desacetylcephalothin sodium is used in various scientific research applications, including:
Chemistry: As a reference compound in analytical chemistry for the study of cephalosporin antibiotics.
Biology: In studies related to bacterial resistance mechanisms and the metabolism of cephalosporins.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in comparison to cephalothin.
Industry: Used in the development of new cephalosporin derivatives with improved antimicrobial properties.
Mechanism of Action
Desacetylcephalothin sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Cephalothin: The parent compound with stronger antimicrobial activity.
Cefamandole: Another cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefazolin: A first-generation cephalosporin with a broader spectrum of activity compared to desacetylcephalothin sodium.
Uniqueness: this compound is unique due to its role as a metabolite of cephalothin. It provides insights into the metabolic pathways and pharmacokinetics of cephalosporin antibiotics. Its weaker antimicrobial activity compared to cephalothin makes it less effective as a therapeutic agent but valuable in research settings .
Properties
IUPAC Name |
sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZLUULXMJGRPG-HTMVYDOJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2NaO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204034 | |
Record name | Desacetylcephalothin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5547-29-5 | |
Record name | Desacetylcephalothin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005547295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desacetylcephalothin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Desacetylcephalothin Sodium compare to Cephalothin in terms of pharmacokinetics in neonates?
A: this compound (DACET) is a metabolite of Cephalothin. Research has shown that both Cephalothin and DACET exhibit prolonged half-lives and delayed urinary excretion in neonates compared to older children. [] This suggests that dosage regimens may need to be adjusted in neonates to account for these differences in pharmacokinetics. Interestingly, the amount of DACET excreted in urine was found to be higher in neonates than in older children, and DACET also exhibited a longer half-life in neonates. [] This highlights the importance of understanding the specific metabolic pathways and excretion profiles of both the parent drug and its metabolites in different age groups.
Q2: Can High Pressure Liquid Chromatography (HPLC) be used to study the pharmacokinetics of Cephalothin and its metabolite DACET?
A: Yes, HPLC is a valuable tool for studying the pharmacokinetics of Cephalothin and DACET, especially in neonates and children. [] HPLC offers several advantages over traditional bioassays, including:
- Smaller sample volumes: HPLC requires significantly smaller plasma volumes (50 μl) compared to bioassays (200 μl), which is particularly beneficial in pediatric studies. []
- Faster analysis: HPLC provides results much faster (20 minutes) compared to the longer turnaround time of bioassays (18-20 hours). []
- Metabolite detection: HPLC can detect and quantify metabolites like DACET, providing a more complete picture of drug metabolism. []
- Simultaneous analysis: HPLC allows for the simultaneous measurement of multiple antibiotics, streamlining the analysis process. []
Q3: Beyond its role as a metabolite of Cephalothin, does DACET have other applications in scientific research?
A: While DACET is primarily recognized as a metabolite of Cephalothin, researchers have also explored its fluorescence properties. Studies have investigated the fluorescence decays of DACET in various solvent mixtures, comparing it to compounds like 4-(dimethylamino)benzonitrile. [] This research contributes to a deeper understanding of excited-state dynamics and intramolecular charge transfer phenomena, which are fundamental concepts in photochemistry and materials science.
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